molecular formula C11H21NO5 B14904122 N-Boc-O-ethyl-L-homoserine

N-Boc-O-ethyl-L-homoserine

Cat. No.: B14904122
M. Wt: 247.29 g/mol
InChI Key: SFKBSHLRLKFMHB-QMMMGPOBSA-N
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Description

N-Boc-O-ethyl-L-homoserine is a compound with the molecular formula C11H21NO5 and a molecular weight of 247.29 g/mol . It is a derivative of L-homoserine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the hydroxyl group is ethylated. This compound is commonly used in organic synthesis as a building block for the preparation of various peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-O-ethyl-L-homoserine typically involves the protection of the amino group of L-homoserine with a Boc group and the ethylation of the hydroxyl group. The Boc protection is achieved by reacting L-homoserine with di-tert-butyl dicarbonate under basic conditions . The ethylation of the hydroxyl group can be carried out using ethyl iodide in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Boc-O-ethyl-L-homoserine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Boc-O-ethyl-L-homoserine is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of N-Boc-O-ethyl-L-homoserine primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. The ethyl group on the hydroxyl moiety can be selectively modified to introduce various functional groups, enabling the synthesis of diverse compounds .

Properties

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

(2S)-4-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C11H21NO5/c1-5-16-7-6-8(9(13)14)12-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1

InChI Key

SFKBSHLRLKFMHB-QMMMGPOBSA-N

Isomeric SMILES

CCOCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCOCCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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